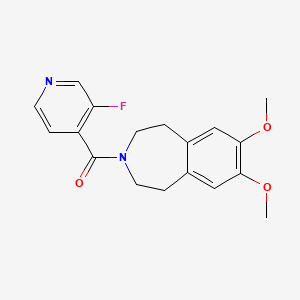![molecular formula C14H19N3O5S B6968859 2,5-Dimethyl-4-[3-(1-methylpyrazol-4-yl)propylsulfamoyl]furan-3-carboxylic acid](/img/structure/B6968859.png)
2,5-Dimethyl-4-[3-(1-methylpyrazol-4-yl)propylsulfamoyl]furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-4-[3-(1-methylpyrazol-4-yl)propylsulfamoyl]furan-3-carboxylic acid is a complex organic compound with a unique structure that combines a furan ring, a pyrazole moiety, and a sulfamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-[3-(1-methylpyrazol-4-yl)propylsulfamoyl]furan-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the furan ring followed by the introduction of the pyrazole moiety and the sulfamoyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-4-[3-(1-methylpyrazol-4-yl)propylsulfamoyl]furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-4-[3-(1-methylpyrazol-4-yl)propylsulfamoyl]furan-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 2,5-Dimethyl-4-[3-(1-methylpyrazol-4-yl)propylsulfamoyl]furan-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The furan ring and pyrazole moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The sulfamoyl group may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylfuran-3-carboxylic acid: Lacks the pyrazole and sulfamoyl groups, resulting in different chemical properties and applications.
4-(1-Methylpyrazol-4-yl)propylsulfamoylbenzoic acid:
Uniqueness
2,5-Dimethyl-4-[3-(1-methylpyrazol-4-yl)propylsulfamoyl]furan-3-carboxylic acid is unique due to its combination of a furan ring, pyrazole moiety, and sulfamoyl group
Eigenschaften
IUPAC Name |
2,5-dimethyl-4-[3-(1-methylpyrazol-4-yl)propylsulfamoyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-9-12(14(18)19)13(10(2)22-9)23(20,21)16-6-4-5-11-7-15-17(3)8-11/h7-8,16H,4-6H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJWZAGUECJBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)NCCCC2=CN(N=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
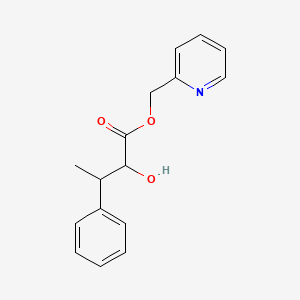
![N-[(2-chlorophenyl)methyl]-N-methyl-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)butanamide](/img/structure/B6968809.png)
![1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol](/img/structure/B6968820.png)
![N-[2-(dimethylcarbamoyl)pyridin-4-yl]-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B6968828.png)
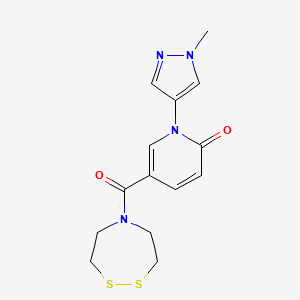
![N,N-dimethyl-4-[[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]amino]pyridine-2-carboxamide](/img/structure/B6968851.png)
![1-(1-methylimidazol-2-yl)-N-[(1-methylindazol-3-yl)methyl]ethanamine](/img/structure/B6968853.png)
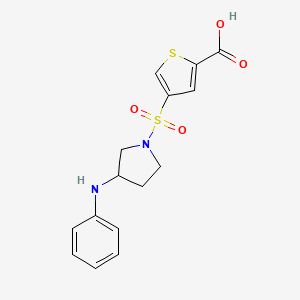
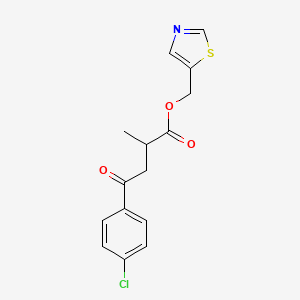
![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B6968874.png)
![5-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]sulfonylisoquinoline](/img/structure/B6968882.png)
![N-(2-amino-2-oxoethoxy)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-carboxamide](/img/structure/B6968887.png)
![N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6968891.png)
